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3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate

Catalog No.
S8255680
CAS No.
M.F
C9H10ClFN2O3
M. Wt
248.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxyl...

Product Name

3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate

IUPAC Name

3-fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrate;hydrochloride

Molecular Formula

C9H10ClFN2O3

Molecular Weight

248.64 g/mol

InChI

InChI=1S/C9H7FN2O2.ClH.H2O/c1-5-2-3-6-11-7(9(13)14)8(10)12(6)4-5;;/h2-4H,1H3,(H,13,14);1H;1H2

InChI Key

IGECPVVFJOKGMU-UHFFFAOYSA-N

SMILES

CC1=CN2C(=NC(=C2F)C(=O)O)C=C1.O.Cl

Canonical SMILES

CC1=CN2C(=NC(=C2F)C(=O)O)C=C1.O.Cl

3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate is a heterocyclic compound characterized by its imidazo[1,2-a]pyridine structure, which incorporates a fluorine atom at the 3-position and a methyl group at the 6-position of the imidazole ring. The compound is typically encountered as a hydrochloride salt, which enhances its solubility in aqueous solutions. It has the molecular formula C9H8ClFN2O3C_9H_8ClFN_2O_3 and a molecular weight of approximately 249.63 g/mol . This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications.

The chemical reactivity of 3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate can be attributed to its functional groups. The carboxylic acid moiety can participate in esterification reactions, while the imidazole ring can undergo nucleophilic substitutions or electrophilic aromatic substitutions.

  • Esterification: The carboxylic acid can react with alcohols under acidic conditions to form esters.
  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, leading to various derivatives.
  • Electrophilic Aromatic Substitution: The aromatic nature of the imidazole allows for substitutions at the carbon atoms adjacent to the nitrogen atoms.

Research indicates that compounds related to 3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid exhibit significant biological activities. Specifically, derivatives of imidazo[1,2-a]pyridine have been studied for their ability to inhibit protein geranylgeranylation, which is crucial in cancer cell proliferation and survival. These compounds have shown efficacy against various cancer cell lines, including cervical carcinoma cells .

Synthesis of 3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate typically involves several steps:

  • Formation of Imidazo[1,2-a]pyridine: Starting from appropriate pyridine derivatives, the imidazole ring can be formed through cyclization reactions.
  • Fluorination: The introduction of fluorine at the 3-position can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide.
  • Carboxylation: The carboxylic acid group can be introduced using carbon dioxide or other carboxylating agents.
  • Hydrochloride Formation: The final step often involves treating the base form with hydrochloric acid to yield the hydrochloride salt.

3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate has several notable applications:

  • Pharmaceutical Development: Its derivatives are being investigated as potential therapeutic agents against cancer due to their inhibitory effects on protein geranylgeranylation.
  • Biochemical Research: Used in studies related to cellular signaling pathways and protein interactions.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Interaction studies have focused on how 3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate interacts with biological targets:

  • Protein Binding: Investigations into its binding affinities with specific enzymes and receptors are ongoing.
  • Cellular Uptake: Studies have shown that modifications to the compound can affect its bioavailability and cellular uptake rates.
  • Mechanism of Action: Research aims to elucidate how this compound disrupts cellular processes linked to cancer progression.

Several compounds share structural similarities with 3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate. Here is a comparison highlighting their uniqueness:

Compound NameSimilarityUnique Features
6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid0.92Lacks methyl substitution at C6
7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid0.91Fluorine substitution at C7 instead of C3
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid0.84Contains trifluoromethyl group at C5
Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate0.82Ethyl ester instead of carboxylic acid
Imidazo[1,2-a]pyridine-2-carboxylic acid0.87No fluorine or methyl substitution

These comparisons illustrate how variations in substituents influence both biological activity and chemical properties, making each compound unique in its potential applications and effects.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

248.0363980 g/mol

Monoisotopic Mass

248.0363980 g/mol

Heavy Atom Count

16

Dates

Last modified: 04-15-2024

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